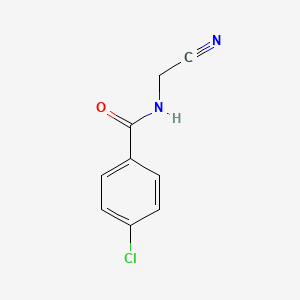

4-chloro-N-(cyanomethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(cyanomethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWBYORMPOABDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Innovations for 4 Chloro N Cyanomethyl Benzamide

Retrosynthetic Analysis of 4-chloro-N-(cyanomethyl)benzamide

Retrosynthetic analysis of this compound reveals a primary disconnection at the amide bond. This bond can be logically formed through the reaction of a 4-chlorobenzoyl derivative and aminoacetonitrile (B1212223). The 4-chlorobenzoyl moiety can originate from 4-chlorobenzoic acid or its more reactive acyl chloride derivative, 4-chlorobenzoyl chloride. Aminoacetonitrile is commercially available or can be synthesized from formaldehyde. nih.gov This straightforward disconnection forms the basis for the most common synthetic approaches to this molecule.

Classical and Advanced Synthetic Pathways for this compound

The synthesis of this compound is primarily achieved through amidation reactions.

Amidation Reactions in the Synthesis of this compound

The most prevalent method for synthesizing this compound involves the acylation of aminoacetonitrile with 4-chlorobenzoyl chloride. google.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base can influence the reaction's yield and purity. For instance, pyridine (B92270) can serve as both the solvent and the base. google.com Alternatively, an inert solvent like chloroform (B151607) or methylene (B1212753) chloride can be used with an added base such as triethylamine (B128534) or an aqueous sodium hydroxide (B78521) or sodium carbonate solution. google.com

A similar approach involves the direct coupling of 4-chlorobenzoic acid with aminoacetonitrile using a coupling agent. Reagents like carbodiimides or phosphonium (B103445) salts can activate the carboxylic acid, facilitating the amide bond formation. nih.gov While this method avoids the use of the often more hazardous acyl chloride, it may require more complex reaction conditions and purification procedures.

Role of Precursors and Reagents in Optimized Synthesis

The key precursors for the most common synthetic route are 4-chlorobenzoyl chloride and aminoacetonitrile. 4-chlorobenzoyl chloride is a readily available and highly reactive acylating agent. Aminoacetonitrile, often used as its more stable hydrogen sulfate (B86663) salt, can be neutralized in situ before the reaction. nih.gov

The selection of reagents plays a crucial role in optimizing the synthesis. For example, using a hindered base can minimize side reactions. The choice of solvent is also critical; a solvent that can dissolve both reactants while being inert to the reaction conditions is ideal. Dichloromethane and chloroform are commonly used for this purpose. google.comevitachem.com In some cases, the use of a phase-transfer catalyst can be beneficial when using a biphasic system (e.g., an organic solvent and an aqueous base).

| Precursor/Reagent | Role in Synthesis | Common Examples |

| Acylating Agent | Provides the 4-chlorobenzoyl group | 4-chlorobenzoyl chloride, 4-chlorobenzoic acid |

| Amine | Provides the N-(cyanomethyl) group | Aminoacetonitrile, Aminoacetonitrile hydrogen sulfate |

| Base | Neutralizes acidic byproducts | Triethylamine, Pyridine, Sodium hydroxide, Sodium carbonate |

| Coupling Agent | Activates carboxylic acid for amidation | Carbodiimides, Phosphonium salts |

| Solvent | Provides a medium for the reaction | Dichloromethane, Chloroform, Toluene (B28343), Pyridine |

Green Chemistry Approaches and Sustainable Synthesis of this compound

While specific green chemistry approaches for the synthesis of this compound are not extensively documented in the provided search results, general principles of green chemistry can be applied. These would include:

Atom Economy: Favoring reactions with high atom economy, such as direct amidation, over those that generate significant waste.

Use of Safer Solvents: Replacing hazardous solvents like chloroform with greener alternatives like toluene or, ideally, water, if reaction conditions permit.

Catalysis: Employing catalytic methods, such as the use of metal-organic frameworks, to facilitate the reaction, which can lead to milder reaction conditions and reduced waste. evitachem.com

Energy Efficiency: Optimizing reaction conditions to minimize energy consumption, for example, by conducting reactions at room temperature whenever possible.

Scale-Up Methodologies and Industrial Synthesis Challenges for this compound

The industrial synthesis of this compound would likely rely on the robust and scalable reaction of 4-chlorobenzoyl chloride with aminoacetonitrile. Key challenges in scaling up this process include:

Heat Management: The acylation reaction is often exothermic and requires careful temperature control to prevent side reactions and ensure safety, especially on a large scale.

Reagent Handling: 4-chlorobenzoyl chloride is corrosive and moisture-sensitive, requiring specialized handling and storage facilities.

Product Isolation and Purification: Efficient methods for isolating the product from the reaction mixture and purifying it to meet required specifications are crucial. This may involve crystallization, which can be challenging to control on a large scale to achieve consistent crystal size and purity. google.com

Waste Management: The process generates byproducts, such as hydrochloride salts, which need to be managed and disposed of in an environmentally responsible manner.

Process Optimization: Optimizing reaction parameters such as stoichiometry, reaction time, and temperature is essential to maximize yield and minimize costs on an industrial scale.

Patents for similar benzamide (B126) syntheses often describe processes that are amenable to industrial production, focusing on yield, purity, and operational simplicity. google.com

Chemical Reactivity, Derivatization, and Analog Synthesis of 4 Chloro N Cyanomethyl Benzamide

Exploration of Functional Group Reactivity in 4-chloro-N-(cyanomethyl)benzamide

The reactivity of this compound is a composite of the individual reactivities of its constituent functional groups, which are influenced by their electronic interactions within the molecule.

The benzamide (B126) moiety consists of a carbonyl group directly attached to a nitrogen atom and an aromatic ring. The amide bond itself is relatively stable due to resonance, which delocalizes the nitrogen lone pair electrons with the carbonyl group. However, it can undergo specific reactions:

Hydrolysis: The amide bond can be cleaved under strong acidic or basic conditions to yield 4-chlorobenzoic acid and aminoacetonitrile (B1212223).

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. This property is crucial for its interaction with biological macromolecules and influences its crystal packing structure. nih.gov

Aromatic Ring Substitution: The 4-chlorobenzoyl group is generally deactivating for electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl and the chlorine atom. Further substitution on the ring is therefore challenging.

Table 1: Reactivity of the Benzamide Moiety

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., HCl), Heat | 4-chlorobenzoic acid, Aminoacetonitrile |

| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH), Heat | 4-chlorobenzoate, Aminoacetonitrile |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | (4-chlorophenyl)methanamine, Ethylamine |

The cyano (nitrile) group is a versatile functional group that can participate in a variety of transformations. libretexts.org Its strong electron-withdrawing nature also influences the acidity of the adjacent methylene (B1212753) (-CH₂-) protons.

Hydrolysis: The nitrile can be hydrolyzed to a carboxamide (forming a di-amide derivative) or further to a carboxylic acid (forming N-(4-chlorobenzoyl)glycine) under acidic or basic conditions.

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) can convert the nitrile group into a primary amine (H₂NCH₂CH₂NHCOC₆H₄Cl). libretexts.org

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can attack the electrophilic carbon of the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.org

Cycloaddition: The nitrile group can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry. nih.gov

Covalent Modification: In specific biological contexts, the electrophilic carbon of the nitrile can be attacked by nucleophilic residues like cysteine in proteins, forming a covalent bond. This reactivity is being explored for the design of covalent inhibitors. nih.gov

Table 2: Reactions of the Cyano Group

| Reaction Type | Reagents/Conditions | Resulting Functional Group |

|---|---|---|

| Hydrolysis (partial) | H₂O, H⁺ or OH⁻ (controlled) | Carboxamide |

| Hydrolysis (full) | H₂O, H⁺ or OH⁻ (vigorous) | Carboxylic Acid |

| Reduction | H₂, Catalyst (e.g., Pd/C) or LiAlH₄ | Primary Amine |

| Cycloaddition | NaN₃, Lewis Acid (e.g., ZnCl₂) | Tetrazole |

| Grignard Reaction | 1. RMgBr; 2. H₃O⁺ | Ketone |

The chlorine atom at the 4-position of the benzene (B151609) ring significantly modulates the molecule's properties. researchgate.netnih.gov

Electronic Effects: Chlorine exerts a dual electronic effect. It is electron-withdrawing through induction (-I effect) and electron-donating through resonance (+R effect). The inductive effect is stronger, making the aromatic ring less susceptible to electrophilic attack compared to unsubstituted benzamide.

Physicochemical Properties: The presence of chlorine increases the molecule's lipophilicity (fat-solubility), which can influence its ability to cross biological membranes. researchgate.net

Halogen Bonding: The chlorine atom can act as a Lewis acid, forming non-covalent interactions known as halogen bonds with Lewis bases (e.g., oxygen or nitrogen atoms). These interactions can be critical for molecular recognition and binding to biological targets. nih.gov The "magic chloro effect" in medicinal chemistry refers to the often dramatic improvement in biological potency or pharmacokinetic properties observed when a chlorine atom is introduced into a drug candidate. researchgate.netnih.gov

Directed Derivatization Strategies for this compound

Directed derivatization involves the targeted chemical modification of the parent scaffold to generate new molecules with potentially altered properties. Based on the reactivity of its functional groups, several strategies can be envisioned for this compound.

Modification of the Cyano Group: This is a primary site for derivatization. Converting the nitrile to an amine, carboxylic acid, or tetrazole can produce derivatives with profoundly different physicochemical properties and biological activities. For instance, reduction to the diamine N'-(4-chlorobenzoyl)ethane-1,2-diamine introduces a basic center, while conversion to the tetrazole 4-chloro-N-(1H-tetrazol-5-ylmethyl)benzamide introduces an acidic, metabolically stable group. nih.gov

Modification at the Amide Nitrogen: While the amide N-H is generally not highly reactive, it can be alkylated or acylated under specific conditions, although this may require strong bases to deprotonate the nitrogen first.

Modification of the Aromatic Ring: Nucleophilic aromatic substitution (SₙAr) to replace the chlorine atom is a possibility, though it typically requires harsh conditions or the presence of additional strong electron-withdrawing groups on the ring. For example, reaction with an alkoxide could yield a 4-alkoxy-N-(cyanomethyl)benzamide.

Synthesis of Structural Analogs and Homologs of this compound

The synthesis of structural analogs and homologs is a common strategy in drug discovery to explore structure-activity relationships. The most straightforward approach to synthesizing analogs of this compound involves modifying the starting materials used in its typical synthesis, which is the acylation of aminoacetonitrile with a substituted benzoyl chloride. nih.gov

Varying the Benzoyl Moiety: A wide range of analogs can be created by replacing 4-chlorobenzoyl chloride with other substituted benzoyl chlorides. This allows for the exploration of different substituents on the aromatic ring.

Varying the Aminoacetonitrile Moiety: Using substituted aminoacetonitriles allows for the introduction of different groups on the carbon adjacent to the nitrile. For example, using 2-aminopropanenitrile (B1206528) would yield the homolog 4-chloro-N-(1-cyanoethyl)benzamide.

Table 3: Examples of Potential Structural Analogs

| Analog | Synthetic Modification |

|---|---|

| 4-fluoro-N-(cyanomethyl)benzamide | Use 4-fluorobenzoyl chloride |

| 4-methyl-N-(cyanomethyl)benzamide | Use 4-methylbenzoyl chloride |

| 3,4-dichloro-N-(cyanomethyl)benzamide | Use 3,4-dichlorobenzoyl chloride |

| 4-chloro-N-(1-cyanoethyl)benzamide | Use 2-aminopropanenitrile instead of aminoacetonitrile |

| 4-chloro-N-(2-cyano-2-propyl)benzamide | Use 2-amino-2-methylpropanenitrile |

Multi-Component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot reaction to form a complex product, offering high efficiency and atom economy. nih.gov While this compound itself may not be a direct substrate for common MCRs, its constituent precursors—4-chlorobenzoic acid and aminoacetonitrile—are ideal building blocks for renowned MCRs like the Ugi and Passerini reactions.

Ugi Four-Component Reaction (U-4CR): This reaction combines a carboxylic acid, a primary amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce a dipeptide-like α-acylamino amide. nih.govmdpi.com The precursors to this compound could be utilized as follows:

Carboxylic Acid Component: 4-chlorobenzoic acid.

Amine Component: Aminoacetonitrile (or its reduced form, ethylenediamine). By combining these with various aldehydes/ketones and isocyanides, a diverse library of complex molecules can be rapidly synthesized, incorporating the 4-chlorobenzamide (B146232) or cyanomethylamine scaffold. beilstein-journals.org

Passerini Three-Component Reaction (P-3CR): This reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. nih.gov 4-chlorobenzoic acid could serve as the carboxylic acid component in a Passerini reaction to generate structures containing the 4-chlorobenzoyl group.

These MCR strategies enable the embedding of the structural features of this compound into much larger and more complex molecular architectures, which is a highly efficient strategy in discovery chemistry.

Chemo-Enzymatic Transformations of this compound

Chemo-enzymatic synthesis, which integrates the high selectivity of biocatalysts with the broad applicability of chemical catalysis, presents a powerful strategy for the derivatization of complex molecules like this compound. This approach can overcome challenges associated with traditional chemical methods, such as harsh reaction conditions and the need for extensive protecting group strategies, by leveraging the mild and specific nature of enzymatic reactions. biosynth.com While direct chemo-enzymatic studies on this compound are not extensively documented, the functional groups present in the molecule—a nitrile and an amide—are known to be susceptible to specific enzymatic transformations. These enzymatic steps can be coupled with chemical reactions in a sequential or concurrent manner to generate novel derivatives.

The primary enzymatic transformations applicable to this compound involve the hydrolysis of the nitrile group by nitrile hydratases or nitrilases, and the hydrolysis of the amide bond by amidases.

One plausible chemo-enzymatic cascade involves the selective hydration of the nitrile group of this compound by a nitrile hydratase (NHase). This enzymatic step would yield 2-(4-chlorobenzamido)acetamide. Nitrile hydratases are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides under mild conditions, often with high selectivity and tolerance for other functional groups within the substrate. nih.gov Following the enzymatic hydration, the newly formed primary amide could undergo a variety of chemical modifications. For instance, a Hofmann rearrangement could be chemically induced to convert the acetamide (B32628) derivative into an amine, which could then be further functionalized. This combination of an enzymatic hydration followed by a chemical rearrangement highlights a synergistic chemo-enzymatic approach.

Alternatively, the nitrile group could be fully hydrolyzed to a carboxylic acid and ammonia (B1221849) by a nitrilase. This would transform this compound into (4-chlorobenzamido)acetic acid. Nitrilases are part of the CN-hydrolase superfamily and are known to catalyze the hydrolysis of non-peptide carbon-nitrogen bonds. nih.gov The resulting carboxylic acid is a versatile intermediate for further chemical synthesis, such as esterification or amidation reactions with different amines to generate a library of diverse derivatives.

Another potential chemo-enzymatic route targets the amide linkage of this compound. Amidases or proteases with broad substrate specificity could be employed for the hydrolysis of the amide bond, yielding 4-chlorobenzoic acid and aminoacetonitrile. The 4-chlorobenzoic acid produced can then serve as a substrate in subsequent chemical reactions. For example, it can be activated and coupled with various amines or alcohols to synthesize a range of new amide or ester derivatives. The biotransformation of related compounds, such as 4-chlorobiphenyl (B17849) to 4-chlorobenzoic acid by Pseudomonas species, demonstrates the feasibility of microbial systems in generating such key intermediates. nih.gov

A more integrated chemo-enzymatic process could involve the one-pot combination of an enzymatic reaction with a chemical cross-coupling reaction. For instance, after the enzymatic generation of 2-(4-chlorobenzamido)acetamide by a nitrile hydratase, a subsequent in-situ chemical reaction, such as a copper-catalyzed N-arylation, could be performed. nih.gov This would allow for the direct synthesis of more complex N-substituted derivatives without the need for isolating the intermediate enzymatic product.

The following table summarizes potential chemo-enzymatic transformations of this compound based on the reactivity of its functional groups and known enzymatic capabilities.

| Starting Material | Enzyme/Chemical Reagent | Transformation Type | Intermediate/Final Product |

| This compound | Nitrile Hydratase | Enzymatic Hydration | 2-(4-chlorobenzamido)acetamide |

| 2-(4-chlorobenzamido)acetamide | Chemical Reagent (e.g., for Hofmann rearrangement) | Chemical Rearrangement | Derivative of 1-(4-chlorobenzoyl)urea |

| This compound | Nitrilase | Enzymatic Hydrolysis | (4-chlorobenzamido)acetic acid |

| (4-chlorobenzamido)acetic acid | Chemical Reagent (e.g., for esterification) | Chemical Synthesis | Ester of (4-chlorobenzamido)acetic acid |

| This compound | Amidase/Protease | Enzymatic Hydrolysis | 4-chlorobenzoic acid and aminoacetonitrile |

| 4-chlorobenzoic acid | Chemical Reagent (e.g., for amidation) | Chemical Synthesis | Novel 4-chlorobenzamide derivatives |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Chloro N Cyanomethyl Benzamide and Its Analogs

Elucidation of Key Pharmacophoric Features within the 4-chloro-N-(cyanomethyl)benzamide Structure

Pharmacophore modeling is a crucial step in drug discovery, identifying the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. youtube.comyoutube.com For this compound, a hypothetical pharmacophore model would likely include several key features:

Aromatic Ring: The 4-chlorophenyl group serves as a critical hydrophobic feature, likely engaging in van der Waals or pi-pi stacking interactions with the target protein.

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide linkage is a potent hydrogen bond acceptor, capable of forming a crucial hydrogen bond with a donor group on the receptor.

Hydrogen Bond Donor: The amide N-H group acts as a hydrogen bond donor, another key interaction point.

A hypothetical pharmacophore model for a series of benzamide (B126) analogs targeting a specific protein, such as the bacterial cell division protein FtsZ, might consist of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov

Table 1: Illustrative Pharmacophoric Features of Hypothetical this compound Analogs

| Feature | Role in Binding | Potential Interacting Residue (Example) |

| 4-Chlorophenyl | Hydrophobic Interaction, Pi-Pi Stacking | Phenylalanine, Leucine, Tyrosine |

| Amide C=O | Hydrogen Bond Acceptor | Arginine, Serine, Threonine |

| Amide N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl Backbone |

| Cyanomethyl Group | Hydrophobic/Dipole-Dipole Interaction | Alanine, Valine |

Impact of Substituent Modifications on Molecular Interactions

Systematic modification of substituents on a lead compound is a fundamental strategy in medicinal chemistry to probe the steric, electronic, and hydrophobic requirements of the binding site. For this compound, modifications at various positions would be explored:

Aromatic Ring Substituents: Replacing the 4-chloro group with other halogens (F, Br, I) or with electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -CF3) groups would reveal the electronic preferences of the binding pocket.

N-Substituent Modification: Varying the length and nature of the N-substituent (e.g., replacing cyanomethyl with larger or more polar groups) would explore the space available in that region of the binding site. For instance, in a series of novel bacterial topoisomerase inhibitors, the substitution at the N-1 position of a 1,5-naphthyridin-2-one core with a cyanomethyl group led to a compound with improved potency and spectrum. nih.gov

Table 2: Hypothetical Impact of Substituent Modifications on the Activity of this compound Analogs

| Analog | Modification | Predicted Impact on Activity | Rationale |

| 1 | 4-fluoro substitution | Potentially increased activity | Fluorine can enhance binding affinity through favorable interactions and improve metabolic stability. |

| 2 | 4-methoxy substitution | Potentially decreased activity | A bulky electron-donating group may introduce steric hindrance or unfavorable electronic interactions. |

| 3 | N-propyl substitution | Activity may vary | The larger, more hydrophobic group could either fit well into a hydrophobic pocket or cause a steric clash. |

| 4 | N-(2-hydroxyethyl) substitution | Potentially increased activity | The hydroxyl group can form an additional hydrogen bond if a suitable acceptor is present in the binding site. |

Conformational Analysis and its Influence on Biological Activity

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. The amide bond in benzamides can exhibit restricted rotation, leading to different stable conformations. The planarity of the benzamide moiety and the torsion angle between the phenyl ring and the amide plane can significantly influence biological activity. nih.govresearchgate.net

For this compound, computational methods like molecular mechanics and quantum chemistry calculations, along with experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, would be employed to determine the preferred conformation in solution. nih.govmdpi.com The relative orientation of the 4-chlorophenyl ring and the N-cyanomethyl group will dictate how the pharmacophoric features are presented to the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This is achieved by correlating physicochemical properties (descriptors) of the molecules with their measured activity. For a series of hypothetical this compound analogs, a QSAR model could be developed using a variety of descriptors:

Electronic Descriptors: Hammett constants, dipole moment.

Hydrophobic Descriptors: LogP, molar refractivity (MR).

Steric Descriptors: Taft steric parameters, molecular weight.

Topological Descriptors: Connectivity indices.

A general QSAR equation might take the form: pIC50 = c1(descriptor 1) + c2(descriptor 2) + ... + constant

For example, a 3D-QSAR model for benzimidazole (B57391) derived carboxamides was generated to explore the molecular properties with the highest influence on their antioxidative activity. nih.gov

Table 3: Illustrative Descriptors for a QSAR Model of Hypothetical this compound Analogs

| Descriptor | Type | Information Encoded |

| LogP | Hydrophobic | Lipophilicity and ability to cross cell membranes. |

| Molar Refractivity (MR) | Steric/Electronic | Molecular volume and polarizability. |

| Dipole Moment | Electronic | Polarity and potential for dipole-dipole interactions. |

| Hammett Constant (σ) | Electronic | Electron-donating or -withdrawing nature of substituents. |

Ligand Efficiency and Lipophilic Efficiency Assessments of this compound Analogs

Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics in lead optimization that help in selecting compounds with a favorable balance of potency, size, and lipophilicity. nih.govacs.orgnih.gov

Ligand Efficiency (LE): Measures the binding energy per heavy atom. It is calculated as: LE = -RTln(IC50 or Ki) / N, where N is the number of non-hydrogen atoms. A higher LE value is desirable, indicating that the compound achieves its potency with a smaller size.

Lipophilic Efficiency (LLE): Relates potency to lipophilicity. It is calculated as: LLE = pIC50 - logP. A higher LLE value (typically > 5) is considered favorable, suggesting that the compound's potency is not solely driven by high lipophilicity, which can lead to poor pharmacokinetic properties.

Table 4: Hypothetical Ligand and Lipophilic Efficiency Data for this compound Analogs

| Analog | pIC50 | logP | Heavy Atoms (N) | Ligand Efficiency (LE) | Lipophilic Efficiency (LLE) |

| This compound | 6.0 | 2.5 | 13 | 0.46 | 3.5 |

| Analog A | 6.5 | 3.0 | 15 | 0.43 | 3.5 |

| Analog B | 7.2 | 2.8 | 14 | 0.51 | 4.4 |

| Analog C | 5.8 | 3.5 | 16 | 0.36 | 2.3 |

Note: The data in this table is purely hypothetical and for illustrative purposes only.

Mechanistic Investigations of 4 Chloro N Cyanomethyl Benzamide S Biological and Pharmacological Activities Non Human Systems

Cellular and Molecular Mechanisms of Action in In Vitro Models

In the context of antimicrobial research, certain benzamide (B126) derivatives have been found to target the cell division protein FtsZ in both Gram-positive and Gram-negative bacteria. nih.gov This suggests a potential mechanism of action involving the disruption of bacterial cell division. Furthermore, some amide derivatives of benzoic acids have shown significant antimicrobial, antibacterial, and antifungal effects. nanobioletters.com For example, one study reported a benzamide compound with excellent activity against B. subtilis and E. coli, with minimum inhibitory concentrations (MIC) of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com

The N-cyanomethyl group itself is a functional moiety that can participate in various chemical reactions, including cycloadditions and N-CN bond cleavage, which could contribute to its biological activity. nih.gov The presence of this group in the structure of 4-chloro-N-(cyanomethyl)benzamide suggests that its interactions at a cellular level could be multifaceted.

Receptor Binding and Activation Studies of this compound

Specific receptor binding and activation studies for this compound have not been identified in the available literature. However, the benzamide scaffold is a common feature in molecules targeting various receptors. For example, certain substituted benzamides are known to act as antagonists at dopamine (B1211576) receptors, which is the basis for their use as neuroleptic agents. nih.gov

Other studies have explored arylphenylpyrrolidinylmethylphenoxybenzamides, which have demonstrated high affinity and selectivity for κ opioid receptors. nih.gov For instance, one compound in this class, (S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide, exhibited a Kᵢ of 0.565 nM for the κ opioid receptor. nih.gov This highlights the potential for benzamide derivatives to be designed as selective receptor ligands.

The binding affinity and efficacy of a compound are crucial determinants of its pharmacological effect. frontiersin.org Receptor binding profiles of various psychoactive tryptamines, which share some structural similarities with certain benzamide derivatives, have been extensively studied, revealing interactions with serotonin, dopamine, and other receptor systems. nih.gov Future research on this compound would need to include comprehensive receptor screening assays to identify its potential molecular targets.

Enzyme Inhibition/Activation Kinetics and Mechanisms

While there is no specific data on enzyme inhibition or activation by this compound, the benzamide class of compounds has been extensively studied as enzyme inhibitors. A notable example is their activity as histone deacetylase (HDAC) inhibitors. acs.orgnih.govnih.govnih.gov Entinostat (MS-275), a benzamide derivative, is a well-known HDAC inhibitor with significant antitumor activity. acs.orgnih.gov Structure-activity relationship studies have shown that specific substitutions on the benzamide scaffold are crucial for HDAC inhibitory activity. acs.orgnih.gov

Another area where benzamide derivatives have shown promise is in the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease. researchgate.netacs.org For instance, a series of N-benzyl benzamide derivatives were identified as selective sub-nanomolar inhibitors of BChE. acs.org

The table below summarizes the enzyme inhibitory activities of some benzamide derivatives from the literature, illustrating the potential for this class of compounds to target various enzymes.

| Compound Class | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |

| N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)-2-(substituted-benzamido)benzamide derivatives | Acetylcholinesterase (AChE) | Kᵢ in the range of 15.51 ± 1.88 - 41.24 ± 10.13 nM | researchgate.net |

| Benzamide derivatives (e.g., MS-275) | Histone Deacetylase (HDAC) | IC₅₀ in the range of 2-50 µM | nih.gov |

| Benzamide-based derivatives | HDAC1, HDAC2, HDAC3 | IC₅₀ values of 0.65, 0.78, and 1.70 µM for compound 7j | nih.gov |

| N-Benzyl Benzamide Derivatives | Butyrylcholinesterase (BChE) | IC₅₀ from picomolar to nanomolar | acs.org |

Intracellular Signaling Pathway Modulation by this compound

Direct evidence of intracellular signaling pathway modulation by this compound is not available. However, based on the activities of related compounds, several potential pathways could be affected. For instance, cannabinoids, which have been studied for their neuroprotective effects, are known to activate signaling cascades such as the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways through cannabinoid receptors. nih.gov

In the context of cancer, the epithelial-mesenchymal transition (EMT) is a critical process for tumor progression and metastasis. The IL-6/STAT3 signaling pathway is known to play a role in EMT by inhibiting the expression of E-cadherin and inducing the expression of vimentin (B1176767) and N-cadherin through the activation of transcription factors like Snail1 and Twist1. mdpi.com An amino benzoic derivative has been shown to inhibit the EMT process in human breast cancer cells. mdpi.com Given that some benzamides exhibit anticancer properties, investigating the effect of this compound on such pathways would be a logical step.

Furthermore, some scorpion toxins have been shown to modulate intracellular signals by altering intracellular Na+ concentration. nih.gov While structurally distinct, this highlights that small molecules can have profound effects on fundamental cellular signaling processes.

Gene Expression and Protein Regulation Studies

Specific gene expression or protein regulation studies for this compound have not been reported. However, methodologies exist to explore these effects. For example, correlating chemical sensitivity with basal gene expression across numerous cell lines can help elucidate a compound's mechanism of action. harvard.edu This approach has been used to identify that the expression of a drug's target is often correlated with the sensitivity of cells to that drug. harvard.edu

In studies of other compounds, such as the natural product largazole, it has been shown to act by inhibiting class I histone deacetylases, which in turn would affect the expression of numerous genes. mdpi.com Similarly, the neuroprotective effects of anandamide, an endocannabinoid, have been linked to the upregulation of CB1 receptor expression and modulation of proteins involved in apoptosis and oxidative stress. nih.gov

Therefore, future research on this compound could involve microarray or RNA-sequencing analysis of treated cells to identify changes in gene expression profiles, which would provide valuable clues about its mechanism of action.

Phenotypic Screening and High-Throughput Assay Development for Mechanism Elucidation

Phenotypic screening is a powerful approach in drug discovery that can identify compounds with a desired effect on a cell or organism without prior knowledge of the molecular target. nih.govlifechemicals.comenamine.netotavachemicals.com This method is particularly useful for discovering novel mechanisms of action. A phenotypic screening library, which is a collection of diverse chemical compounds, can be used in various assays to identify "hits" that produce a specific phenotype. lifechemicals.comenamine.netotavachemicals.com

For a novel compound like this compound, a phenotypic screening campaign could be designed to assess its effects on a wide range of cellular processes, such as cell proliferation, morphology, or specific signaling pathways. Once a hit is identified, further studies are required to determine its molecular target and mechanism of action. nih.gov

High-throughput screening (HTS) assays are essential for efficiently testing large numbers of compounds. These can be target-based or phenotypic. For instance, in the search for antifibrinolytic agents, a phenotypic functional assay using thromboelastometry and human whole blood was employed to screen a library of compounds. nih.gov The development of such assays for this compound would be a crucial step in elucidating its biological and pharmacological activities.

Target Identification and Validation for 4 Chloro N Cyanomethyl Benzamide

Proteomic Approaches for Target Deconvolution

In a hypothetical study, researchers might employ chemoproteomic strategies to identify the protein targets of 4-chloro-N-(cyanomethyl)benzamide. Techniques such as thermal proteome profiling (TPP) or cellular thermal shift assay (CETSA) could be utilized. ncats.io These methods assess changes in protein thermal stability upon ligand binding. An alternative approach is activity-based protein profiling (ABPP), which uses reactive probes to covalently label the active sites of specific enzyme families. ncats.io However, no such studies have been published for this specific compound.

Genetic Knockdown/Knockout Studies in Model Organisms

If a candidate target were identified through the above methods, its role in the biological activity of this compound would need to be validated. This is often achieved by using genetic techniques like RNA interference (RNAi) or CRISPR-Cas9 to knock down or knock out the gene encoding the putative target in model organisms or cell lines. The resulting phenotype would then be compared to the effects of the compound treatment. No such validation studies for targets of this compound are available.

Structural Biology of this compound-Target Interactions

To understand the precise interaction between this compound and a validated target, structural biology techniques would be employed. Methods like X-ray crystallography, cryo-electron microscopy (cryo-EM), or nuclear magnetic resonance (NMR) spectroscopy could provide atomic-level details of the binding site and the nature of the chemical interactions. While crystal structures for other related benzamide (B126) derivatives exist, there are no published structures of this compound in complex with a protein target. nist.govsigmaaldrich.comresearchgate.net

Functional Validation of Identified Targets in Relevant Biological Systems

The final step would involve functionally validating the identified target in biological systems relevant to a potential therapeutic application. This would entail experiments to confirm that the interaction between this compound and its target protein leads to a measurable cellular or physiological response. This crucial validation step has not been documented for this compound.

Theoretical and Computational Chemistry Studies of 4 Chloro N Cyanomethyl Benzamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods, such as Hartree-Fock (HF) and post-HF methods, solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Detailed analysis of the electronic structure of 4-chloro-N-(cyanomethyl)benzamide would reveal key reactivity indicators. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. An MEP map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the amide group and the nitrogen of the cyano group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the amide hydrogen.

Table 1: Illustrative Quantum Chemical Properties for this compound This table presents hypothetical data that would be expected from quantum chemical calculations.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Relates to chemical reactivity and kinetic stability |

| Dipole Moment | 3.5 D | Measures molecular polarity |

Molecular Docking and Dynamics Simulations of this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a ligand within the active site of a biological target. nih.gov For this compound, docking studies would involve placing the molecule into the binding pocket of a target protein and scoring the different poses based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

Following docking, molecular dynamics (MD) simulations can provide deeper insights into the stability of the ligand-protein complex over time. nih.gov An MD simulation calculates the motion of atoms in the system, offering a view of how the ligand and protein adjust their conformations to accommodate each other. nih.gov Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which assesses the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which identifies the flexibility of different parts of the protein upon ligand binding. nih.gov Such simulations would clarify whether the initial binding pose of this compound is stable or if the molecule is likely to dissociate from the target. nih.govnih.gov

Table 2: Example of Molecular Docking and Dynamics Interaction Data This table illustrates the type of interaction data generated from docking and MD simulations for a hypothetical protein target.

| Parameter | Illustrative Finding |

|---|---|

| Binding Affinity (Docking Score) | -7.8 kcal/mol |

| Key Hydrogen Bonds | Amide N-H with ASP 120; Amide C=O with LYS 85 |

| Hydrophobic Interactions | Chlorophenyl ring with PHE 150, LEU 90 |

| Average RMSD of Complex (MD) | 1.8 Å |

In Silico ADME Prediction and Pharmacokinetic Modeling (excluding human data)

In silico ADME (Absorption, Distribution, Metabolism, Excretion) prediction involves using computational models to estimate the pharmacokinetic properties of a compound. nih.gov These predictions are vital in early-stage drug discovery to filter out candidates with poor bioavailability or undesirable metabolic profiles. nih.gov Various models, many based on Quantitative Structure-Activity Relationships (QSAR), are used to calculate physicochemical properties that influence ADME. nih.gov

For this compound, key predicted parameters would include lipophilicity (LogP), topological polar surface area (TPSA), aqueous solubility, and adherence to drug-likeness rules such as Lipinski's Rule of Five. For instance, high TPSA is often associated with poor membrane permeability, while LogP values indicate how the compound will partition between aqueous and lipid environments. Models can also predict interactions with metabolic enzymes (e.g., Cytochrome P450 isoenzymes) and transporters, offering a preliminary view of the compound's metabolic fate and distribution. mdpi.com

Table 3: Predicted In Silico ADME Properties for this compound This table contains illustrative ADME parameters generated by predictive software.

| ADME Parameter | Predicted Value/Outcome | Implication |

|---|---|---|

| LogP (Lipophilicity) | 2.3 | Good balance between solubility and permeability |

| Topological Polar Surface Area (TPSA) | 69.1 Ų | Likely good cell membrane permeability |

| Aqueous Solubility (LogS) | -2.5 | Moderately soluble |

| GI Absorption | High | Predicted to be well-absorbed from the gut |

| Blood-Brain Barrier Permeant | No | Unlikely to cross into the central nervous system |

| Lipinski's Rule of Five | 0 Violations | Exhibits drug-like properties |

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) is a specific class of quantum mechanical methods that has become exceptionally popular due to its balance of accuracy and computational cost. longdom.org DFT calculates the electronic structure of a molecule based on its electron density, which is a simpler variable than the complex wavefunctions used in other methods. longdom.orgrsc.org

Applications of DFT to this compound would be extensive. mdpi.com DFT is highly effective for geometry optimization, predicting the most stable three-dimensional conformation of the molecule with high precision. It is also used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure. mdpi.com Furthermore, DFT is employed to derive the same electronic properties as other quantum methods, including HOMO-LUMO energies and MEP maps, but often with greater efficiency for larger systems. researchgate.netnih.gov In studies of reaction mechanisms, DFT can be used to calculate the transition state energies, providing insight into the kinetics and thermodynamics of potential chemical reactions involving the compound. mdpi.com

Cheminformatics and Data Mining for this compound Research

Cheminformatics involves the use of computational tools to organize, analyze, and mine chemical data. For a compound like this compound, which has limited direct experimental data, cheminformatics approaches are particularly valuable.

Research would begin by searching chemical databases such as PubChem, ChemSpider, and CAS/SciFinder for any known information, including identifiers (CAS registry number 22198-19-2), physical properties, or citations. sigmaaldrich.com Data mining techniques could then be applied to screen large virtual libraries of compounds for structural analogues. By analyzing the known biological activities and properties of these similar molecules, it is possible to build QSAR models to predict the potential activity of this compound. This "scaffolding-hopping" approach can generate hypotheses about its potential biological targets and guide future experimental work. Furthermore, cheminformatics tools can be used to assess the novelty and patentability of the chemical structure and to plan synthetic routes by searching reaction databases.

Analytical Method Development and Characterization Techniques for 4 Chloro N Cyanomethyl Benzamide

Chromatographic Methodologies for Purity Assessment and Quantification (e.g., HPLC, GC)

Chromatographic techniques are essential for separating 4-chloro-N-(cyanomethyl)benzamide from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent the primary methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most probable method for the purity assessment of this compound due to its polarity. A C18 or similar non-polar stationary phase would likely be effective.

Mobile Phase: A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. sielc.com An acidic modifier like formic or phosphoric acid might be added to improve peak shape and resolution. sielc.com

Detection: Given the presence of the benzamide (B126) chromophore, UV detection would be suitable. The maximum absorbance wavelength (λmax) would need to be determined but is expected to be in the range of 230-270 nm.

Quantification: For quantification, a calibration curve would be generated using certified reference standards of this compound. The peak area of the analyte would be proportional to its concentration.

A hypothetical HPLC method for purity analysis is detailed in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis at 254 nm |

| Expected Retention Time | 5-10 minutes |

Gas Chromatography (GC)

GC analysis of this compound may be feasible, although its polarity and thermal stability would need to be considered. The compound might require derivatization to increase its volatility and prevent degradation in the hot injector port.

Column: A mid-polarity capillary column, such as one with a 5% phenyl polydimethylsiloxane (B3030410) stationary phase, would be a suitable starting point. rsc.org

Carrier Gas: An inert gas like helium or nitrogen would be used. rsc.org

Detector: A Flame Ionization Detector (FID) would provide good sensitivity for this organic compound. For enhanced selectivity, a Nitrogen-Phosphorus Detector (NPD) could be employed due to the presence of nitrogen atoms in the molecule.

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the methylene (B1212753) protons, and the amide proton. The aromatic protons on the 4-chlorophenyl ring would likely appear as two doublets in the region of 7.4-7.8 ppm. rsc.org The methylene protons adjacent to the cyano and amide groups would likely appear as a doublet around 4.3-4.5 ppm, coupled to the amide proton. The amide proton itself would likely be a broad singlet or a triplet around 8.5-9.0 ppm.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide would be expected in the 165-170 ppm region. rsc.org The aromatic carbons would appear between 128-140 ppm. The cyano carbon would be found around 115-120 ppm, and the methylene carbon would be in the 25-30 ppm range.

A table of predicted NMR shifts is provided below, based on data from analogous compounds.

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Carbonyl (C=O) | - | ~167 |

| Aromatic CH (ortho to C=O) | ~7.7 (d) | ~129 |

| Aromatic CH (ortho to Cl) | ~7.5 (d) | ~129.5 |

| Aromatic C-Cl | - | ~138 |

| Aromatic C-C=O | - | ~133 |

| Methylene (CH₂) | ~4.4 (d) | ~27 |

| Cyano (C≡N) | - | ~117 |

| Amide (NH) | ~8.7 (t) | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C≡N Stretch (Nitrile) | 2220-2260 |

| C=O Stretch (Amide I) | 1660-1680 |

| N-H Bend (Amide II) | 1510-1550 |

| C-Cl Stretch | 1000-1100 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (MW: 194.62 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 194 and an isotope peak (M+2) at m/z 196 with an intensity of about one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom. guidechem.comnist.gov

Key predicted fragmentation patterns would include:

Loss of the cyanomethyl group (-CH₂CN)

Formation of the 4-chlorobenzoyl cation (m/z 139/141)

Formation of the 4-chlorophenyl cation (m/z 111/113)

Advanced Hyphenated Techniques for Complex Mixture Analysis

For the analysis of this compound in complex matrices, hyphenated techniques such as LC-MS and GC-MS are invaluable.

LC-MS/MS: This technique combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. It would be the method of choice for detecting and quantifying trace amounts of the compound in complex samples. nih.gov A method could be developed using electrospray ionization (ESI) in positive ion mode, monitoring for the parent ion (m/z 195 [M+H]⁺) and specific daughter ions.

GC-MS: GC-MS offers high-resolution separation and provides mass spectra that can be compared with spectral libraries for compound identification. rsc.org This would be particularly useful for identifying unknown impurities or degradation products in a sample of this compound.

Bioanalytical Method Development for Detection in Biological Matrices (non-human)

Developing a method to detect this compound in non-human biological matrices, such as plant tissues or soil, would be crucial for environmental fate studies, especially considering that some benzamide derivatives have fungicidal properties.

A typical workflow would involve:

Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method could be adapted. This involves an initial extraction with an organic solvent followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.

Analysis: The final extract would be analyzed by LC-MS/MS for sensitive and selective quantification.

A hypothetical recovery study for the compound in a plant matrix is outlined below.

| Matrix | Spiking Level | Extraction Method | Analytical Technique | Average Recovery (%) | Relative Standard Deviation (%) |

| Tomato Homogenate | 10 ng/g | QuEChERS | LC-MS/MS | 95 | <10 |

| Tomato Homogenate | 100 ng/g | QuEChERS | LC-MS/MS | 98 | <5 |

Preclinical Biological and Pharmacological Investigations of 4 Chloro N Cyanomethyl Benzamide Animal Models & in Vitro

In Vitro Efficacy and Potency Studies in Cell Lines and Primary Cultures

There are no available research articles or data sets describing the in vitro efficacy and potency of 4-chloro-N-(cyanomethyl)benzamide in any cancer cell lines or primary cultures.

Animal Model Studies for Proof-of-Concept and Efficacy (e.g., disease models)

Information regarding the use of this compound in animal models to establish proof-of-concept or to determine its efficacy in any disease models is not present in the public scientific domain.

Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation in Animal Models

There is no published data on the pharmacokinetic (absorption, distribution, metabolism, and excretion) or pharmacodynamic properties of this compound in any animal models.

Dose-Response Relationships in Preclinical Settings

Detailed studies on the dose-response relationships of this compound in preclinical settings have not been reported in the available scientific literature.

Route of Administration and Formulation Development for Research Purposes

There is no available information concerning the development of specific formulations or the investigation of different routes of administration for this compound for research applications.

Metabolism and Biotransformation Pathways of 4 Chloro N Cyanomethyl Benzamide Non Human

Metabolic Profiling in In Vitro Systems (e.g., liver microsomes, hepatocytes)

In vitro systems such as liver microsomes and hepatocytes are instrumental in elucidating the primary metabolic pathways of xenobiotics. For 4-chloro-N-(cyanomethyl)benzamide, incubation with liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, would likely initiate a series of oxidative reactions. youtube.comwalshmedicalmedia.comresearchgate.net

One probable metabolic transformation is the hydrolysis of the amide bond, which would yield 4-chlorobenzoic acid and aminoacetonitrile (B1212223). The 4-chlorobenzoic acid could then undergo further conjugation reactions. Another potential pathway involves the enzymatic conversion of the terminal cyano group. Studies have shown that CYP enzymes, particularly CYP3A4, can mediate the oxidative conversion of a cyano group to an amide. nih.gov This would result in the formation of a primary amide metabolite.

Furthermore, studies on N-substituted benzamides, such as 4-chloro-N-methylbenzamide, have identified N-hydroxymethyl derivatives as metabolites in in vitro systems. nih.gov This suggests that the N-cyanomethyl group of the parent compound could undergo hydroxylation. Aromatic hydroxylation on the chlorobenzene (B131634) ring is also a possibility, leading to the formation of phenolic metabolites.

Table 1: Predicted Metabolites of this compound in In Vitro Systems

| Predicted Metabolite | Predicted Metabolic Pathway |

| 4-chlorobenzoic acid | Amide hydrolysis |

| Aminoacetonitrile | Amide hydrolysis |

| 4-chloro-N-(carbamoylmethyl)benzamide | Cyano group oxidation |

| 4-chloro-N-(hydroxy(cyanomethyl))benzamide | N-dealkylation intermediate |

| Phenolic derivatives | Aromatic hydroxylation |

Identification of Major Metabolites in Animal Models

Based on in vivo metabolism studies of similar compounds in animal models such as rats, the major metabolites of this compound are expected to be products of hydrolysis and subsequent conjugation.

The primary metabolite anticipated to be identified in the urine and feces of animals administered this compound is 4-chlorobenzoic acid, likely in its conjugated form. For instance, studies on the metabolism of 4-chlorobenzoic acid in rats have shown that it is predominantly conjugated with glycine (B1666218) before excretion. nih.gov Therefore, 4-chlorohippuric acid (the glycine conjugate of 4-chlorobenzoic acid) would be a major expected metabolite.

Other potential metabolites would arise from the further breakdown of aminoacetonitrile and any products of oxidative metabolism of the parent compound. The biotransformation of complex benzamides, such as clebopride, in rats, rabbits, and dogs has revealed a variety of metabolites, indicating that extensive metabolism is likely. nih.gov

Enzymes Involved in the Biotransformation of this compound

The biotransformation of this compound is predicted to be mediated by several key enzyme families.

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes, abundant in the liver, is expected to play a central role. youtube.comwalshmedicalmedia.comresearchgate.net CYPs are likely responsible for any aromatic hydroxylation of the chlorophenyl ring and potentially the oxidative conversion of the cyano group to an amide. nih.gov

Amidases/Hydrolases: These enzymes are anticipated to be responsible for the hydrolysis of the amide linkage, cleaving the molecule into 4-chlorobenzoic acid and aminoacetonitrile.

N-Acetyltransferases (NATs): While less certain, if the amide bond is cleaved to produce an aniline-like intermediate (which is not the primary expectation), NATs could be involved in its acetylation, a common detoxification pathway for aromatic amines. nih.gov

UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): If phenolic metabolites are formed through aromatic hydroxylation, these phase II enzymes would conjugate the hydroxyl groups with glucuronic acid or sulfate (B86663), respectively, to facilitate their excretion. Glucuronidation has been observed in the metabolism of other benzamides. nih.gov

Excretion Pathways and Mass Balance Studies in Animals

Mass balance studies in animals, typically using a radiolabeled version of the compound, would be necessary to determine the routes and rates of excretion. For chlorinated aromatic compounds, excretion occurs via both urine and feces.

Following oral administration to rats, a significant portion of the administered dose of a chlorinated compound like 1,2,4-trichlorobenzene (B33124) and its metabolites is excreted in the urine and feces within the first few days. nih.gov Similarly, studies with other complex molecules have shown that fecal excretion can be the primary route of elimination. cidara.com

For this compound, it is anticipated that the majority of the administered dose would be excreted as metabolites. The primary route of excretion for the major metabolite, 4-chlorohippuric acid, is expected to be the urine. nih.gov Unchanged parent compound may be found in the feces, particularly if it has poor oral absorption. A comprehensive mass balance study would quantify the percentage of the dose eliminated through urine, feces, and potentially expired air, and would also identify any tissues with residual radioactivity.

Emerging Applications and Research Avenues for 4 Chloro N Cyanomethyl Benzamide

Use as a Chemical Probe in Biological Research

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or biological pathways. While 4-chloro-N-(cyanomethyl)benzamide has not been prominently featured in the literature as a chemical probe, its structural relatives have been explored for this purpose. For instance, related benzamide (B126) derivatives like 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide have been identified for their potential use as chemical probes to investigate biological pathways associated with pain and inflammation. This suggests that the chlorobenzamide scaffold is suitable for designing molecules that can interact with specific biological targets. The development of such probes is crucial for understanding disease mechanisms and identifying new therapeutic targets.

Development as a Lead Compound for Novel Therapeutic Targets (preclinical)

In drug discovery, a lead compound is a chemical that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications to improve potency, selectivity, or pharmacokinetic parameters. N-substituted benzamides are a well-established class of compounds with a broad range of biological activities, making them a "privileged structure" in medicinal chemistry.

Numerous studies have focused on N-substituted benzamide derivatives as potential therapeutics, particularly in oncology. Researchers have synthesized and evaluated series of these compounds for their anti-proliferative activity against various cancer cell lines, with some showing inhibitory effects comparable to established drugs like MS-275, a histone deacetylase (HDAC) inhibitor researchgate.netnih.govresearchgate.net. The benzamide structure often serves as a crucial component that can interact with biological targets researchgate.net. For example, some derivatives have been designed as HDAC inhibitors, while others show potential as analgesics and anti-inflammatory agents researchgate.netsmolecule.com.

Although preclinical data for this compound itself is not available, its core structure is present in many compounds with significant biological activity. This suggests that it could serve as a valuable starting point or fragment for designing novel therapeutic agents.

Table 1: Preclinical Research on Related Benzamide Derivatives

| Compound Class/Derivative | Therapeutic Target/Activity | Key Research Finding | Citation |

|---|---|---|---|

| N-substituted benzamides | Antitumor (Histone Deacetylase - HDACs) | Derivatives designed based on the HDAC inhibitor MS-275 showed anti-proliferative activity against MCF-7, MDA-MB-231, K562, and A549 cancer cell lines. | researchgate.netnih.gov |

| 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | Analgesic and Anti-inflammatory | Preliminary studies indicate significant biological activity, possibly through interaction with pain pathways in the central nervous system. | smolecule.com |

| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | Anticancer, Antibacterial, Antifungal | Synthesized as an interesting biological model for pharmacological research, particularly in antineoplastic drug design. | mdpi.com |

Applications in Agrochemical or Material Science Research (if applicable)

Currently, there is no significant published research detailing the application of this compound in the fields of agrochemical or material science. Its primary area of interest remains within the scope of medicinal and synthetic chemistry.

Derivatives of this compound as Synthetic Intermediates

The chemical structure of this compound makes it a potentially valuable synthetic intermediate. It is a bifunctional molecule containing both a reactive nitrile group and a stable chlorobenzamide core.

A key application for its structural analog, N-(cyanomethyl)benzamide, is as a precursor in the synthesis of tetrazoles. nih.gov The cyanomethyl group can be converted into a tetrazole ring, a functional group considered a bioisostere of a carboxylic acid. nih.gov Tetrazole derivatives are important in medicinal chemistry due to their resistance to metabolic degradation and their wide range of biological activities, including antibacterial, anti-cancer, and antifungal properties. nih.gov

The synthesis typically involves reacting the N-(cyanomethyl)amide with an azide (B81097) source. Given this precedent, this compound could be used to create novel 4-chlorophenyl-substituted tetrazoles, combining the properties of both moieties. Furthermore, N-substituted benzamides are generally useful as intermediates in the synthesis of various heterocyclic compounds. mdpi.com

Table 2: this compound and Analogs as Synthetic Intermediates

| Intermediate | Synthesized Product Class | Application of Product | Citation |

|---|---|---|---|

| N-(cyanomethyl)benzamide (unsubstituted analog) | Tetrazole derivatives | Used in medicinal chemistry as antibacterials, anti-cancer agents, and for treating neurodegenerative diseases due to their biological stability and activity. | nih.gov |

| 4,7-dichloroquinoline (used to make a benzamide derivative) | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | Serves as a model for developing pharmacological agents, especially for antineoplastic drugs and treatments for nervous system disorders. | mdpi.com |

Future Directions, Challenges, and Unanswered Questions in 4 Chloro N Cyanomethyl Benzamide Research

Addressing Gaps in Mechanistic Understanding

A significant gap in our current knowledge of 4-chloro-N-(cyanomethyl)benzamide is its precise mechanism of action at the molecular level. While the broader benzamide (B126) class of compounds is known to interact with a variety of biological targets, the specific interactions of this particular derivative remain unknown. researchgate.netnih.gov Future research should prioritize the identification of its molecular targets and the pathways it modulates.

Key research questions to address include:

What are the primary protein targets of this compound?

Does it act as an enzyme inhibitor, a receptor agonist/antagonist, or does it modulate protein-protein interactions?

How does the cyanomethyl substituent influence its binding affinity and specificity compared to other benzamides?

Elucidating these mechanisms will be foundational to understanding its potential therapeutic applications and will guide further development.

Opportunities for Novel Analog Design and Synthesis

The chemical structure of this compound offers a versatile platform for the design and synthesis of novel analogs with potentially enhanced or new biological activities. The benzamide scaffold is a common feature in many biologically active molecules, and modifications to its structure can lead to significant changes in its pharmacological properties. nih.govnih.gov

Opportunities for analog design include:

Modification of the chlorophenyl group: Exploring the effects of different substituents on the phenyl ring could influence the compound's electronic properties and its interactions with biological targets.

Alteration of the cyanomethyl moiety: Replacing the cyanomethyl group with other functional groups could modulate the compound's solubility, metabolic stability, and target-binding capabilities.

Introduction of conformational constraints: Incorporating cyclic structures or other rigid elements could lock the molecule into a specific conformation, potentially increasing its affinity and selectivity for a particular target.

Systematic synthesis and screening of such analogs will be crucial in developing a comprehensive structure-activity relationship (SAR) profile for this class of compounds.

Integration of Multi-Omics Data for Comprehensive Insights

To gain a holistic understanding of the biological effects of this compound, the integration of multi-omics data is essential. Technologies such as genomics, proteomics, and metabolomics can provide a comprehensive snapshot of the cellular response to the compound, moving beyond the study of a single target.

| Omics Technology | Potential Application in this compound Research |

| Genomics | Identifying genetic markers that predict sensitivity or resistance to the compound. |

| Proteomics | Characterizing changes in protein expression and post-translational modifications upon treatment with the compound to identify its downstream effects. |

| Metabolomics | Analyzing metabolic pathway perturbations to understand the compound's impact on cellular metabolism. |

The integration of these large-scale datasets will require sophisticated bioinformatics tools and will be instrumental in building predictive models of the compound's activity and potential toxicity.

Sustainable and Efficient Synthesis Approaches

The development of sustainable and efficient methods for the synthesis of this compound and its analogs is a critical aspect of its future research. Green chemistry principles, which aim to reduce waste and the use of hazardous substances, should be at the forefront of these efforts. nih.gov

Future research in this area could focus on:

Catalytic methods: Employing novel catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents.

Flow chemistry: Utilizing continuous flow reactors to enhance reaction control, improve safety, and facilitate scale-up.

Biocatalysis: Exploring the use of enzymes to perform specific chemical transformations with high selectivity and under mild reaction conditions.

Adopting these modern synthetic strategies will not only be environmentally responsible but also economically advantageous for the potential large-scale production of the compound.

Collaborative Research Perspectives for Advancing Knowledge

Advancing the understanding of this compound will be significantly enhanced through collaborative research efforts. The complexity of modern drug discovery and chemical research necessitates a multidisciplinary approach, bringing together experts from various fields. nih.govlifechemicals.com

Potential collaborative models include:

Academia-industry partnerships: Combining the innovative research from academic labs with the drug development expertise and resources of pharmaceutical companies. lifechemicals.com

International consortia: Fostering global collaboration to share data, resources, and expertise, thereby accelerating the pace of discovery.

Open-source research platforms: Creating publicly accessible databases of chemical structures, biological activity data, and synthetic protocols to encourage broader scientific community engagement.

Such collaborations will be vital in overcoming the inherent challenges of chemical and biological research and in translating fundamental discoveries into practical applications.

Q & A

Q. What are the common synthetic routes for preparing 4-chloro-N-(cyanomethyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves a two-step process:

Amidation : React 4-chlorobenzoyl chloride with a cyanomethylamine derivative under basic conditions (e.g., using triethylamine or pyridine) to form the benzamide backbone.

Cyanomethylation : Introduce the cyanomethyl group via nucleophilic substitution or coupling reactions, ensuring controlled temperature (0–25°C) to prevent side reactions.

Optimization strategies include:

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Key techniques include:

Q. What preliminary biological assays are used to evaluate the compound’s activity, and how are targets hypothesized?

- Enzyme inhibition assays : Test against bacterial acps-pptase enzymes using spectrophotometric methods to monitor substrate conversion rates .

- Cellular viability assays : Assess cytotoxicity in bacterial cultures (e.g., E. coli) via OD600 measurements .

- Docking studies : Use software like AutoDock to predict binding affinity to enzyme active sites (e.g., PPARδ or bacterial targets) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software is critical for analysis?

- Crystallization : Grow single crystals via slow evaporation in ethanol/water mixtures .

- Data collection : Use a Rigaku diffractometer (Cu-Kα radiation) to obtain intensity data .

- Refinement :

- Validation : Cross-check with spectroscopic data to resolve discrepancies (e.g., bond length vs. NMR coupling constants) .

Q. How do researchers address contradictions between computational predictions and experimental data for this compound?

- Case study : If DFT-predicted IR spectra (e.g., B3LYP/6-311+G(d,p)) deviate from experimental results:

Q. What advanced catalytic applications does this compound enable, and how are reaction mechanisms validated?

Q. How can researchers elucidate the compound’s mode of action in bacterial enzyme inhibition?

- Mass spectrometry : Perform covalent binding assays (e.g., intact protein MS) to identify adducts with Cys249 in acps-pptase .

- Enzyme kinetics : Use Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) .

- CRISPR knockouts : Validate target relevance by deleting putative enzyme genes in bacterial strains .

Q. What strategies mitigate degradation during long-term stability studies of this compound?

- Forced degradation : Expose to heat (40–60°C), light (UV), and humidity. Monitor via UHPLC/MS:

- Stabilization :

Q. How do substituent variations (e.g., halogen position) impact the compound’s physicochemical and biological properties?

Q. What interdisciplinary approaches integrate this compound into materials science or agrochemical research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.